JTE-607 Dihydrochloride, also known as (-)-Ethyl-N-{3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl}-L-phenylalaninate Dihydrochloride, is a synthetic small molecule compound. [, ] It is primarily recognized in scientific research for its potent inhibitory effects on the production of multiple inflammatory cytokines. [, , , , , ] JTE-607 Dihydrochloride does not inhibit Interleukin-2 (IL-2) or Interferon-γ (IFN-γ), distinguishing it from other cytokine inhibitors like Cyclosporine A. []
Ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate; dihydrochloride, also known as JTE-607, is a synthetic compound that belongs to the class of cytokine inhibitors. It has garnered attention for its potential therapeutic applications, particularly in inflammatory diseases and certain types of cancer.
JTE-607 was developed as a prodrug designed to inhibit the production of pro-inflammatory cytokines. The compound's structure includes a dichloro-substituted aromatic ring and a piperazine moiety, which contribute to its biological activity. The dihydrochloride form enhances its solubility and stability in biological systems, making it suitable for pharmacological studies and applications .
JTE-607 is classified as a cytokine inhibitor and is specifically noted for its ability to suppress the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and interleukin-10 (IL-10) . Its molecular formula is with a CAS number of 188791-09-5 .
The synthesis of JTE-607 involves several key steps that typically include:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction times, are crucial for optimizing yield and purity .
The molecular structure of JTE-607 features several distinct components:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the stereochemistry at the chiral center .
Key structural data includes:
JTE-607 undergoes various chemical reactions that are relevant for its function:
Technical details regarding kinetics and mechanism can be elucidated through enzyme assays and binding studies .
JTE-607 exerts its pharmacological effects primarily by inhibiting the endonuclease Cleavage and Polyadenylation Specificity Factor 3 (CPSF3). This inhibition prevents the processing of pre-messenger RNA, thereby reducing the synthesis of inflammatory cytokines. The specific process involves:
Data from studies indicate that JTE-607 effectively reduces cytokine levels without causing significant immunosuppression, making it an attractive candidate for therapeutic use .
JTE-607 is characterized by:
Chemical properties include:
Relevant analyses such as spectroscopic methods (NMR, IR) provide insights into functional groups and confirm molecular identity .
JTE-607 has potential applications in various fields:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3